molecular formula C13H6F3NO3 B13448982 3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid

3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid

Cat. No.: B13448982
M. Wt: 281.19 g/mol
InChI Key: YQTQLXHDWDFSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a naphtho[1,2-c]isoxazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach includes the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which provides high regioselectivity and yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness . These methods often employ cycloaddition reactions, which are efficient and versatile for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid is unique due to its naphtho[1,2-c]isoxazole core, which provides distinct electronic and steric properties. The presence of the trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H6F3NO3

Molecular Weight

281.19 g/mol

IUPAC Name

3-(trifluoromethyl)benzo[g][2,1]benzoxazole-5-carboxylic acid

InChI

InChI=1S/C13H6F3NO3/c14-13(15,16)11-9-5-8(12(18)19)6-3-1-2-4-7(6)10(9)17-20-11/h1-5H,(H,18,19)

InChI Key

YQTQLXHDWDFSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(ON=C23)C(F)(F)F)C(=O)O

Origin of Product

United States

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